N,4-diisobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N,4-diisobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide: is a fascinating compound with a complex name. Let’s break it down:
Structure: It consists of a benzothiadiazine ring with a carboxamide group and a 1,1-dioxide moiety.
Biological Activities: This compound exhibits diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation.
Preparation Methods
Synthetic Routes::
Reductive Amination:
Alternative Routes:
- Industrial-scale synthesis typically involves optimized versions of the above routes, ensuring high yields and purity.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Major Products:
Scientific Research Applications
Chemistry: Used as a scaffold for designing novel compounds.
Biology: Investigated for its effects on cellular processes.
Industry: May serve as a starting point for drug development.
Mechanism of Action
Targets: Molecular targets vary based on the specific activity (e.g., AMPA receptors, KATP channels).
Pathways: Activation or modulation of specific signaling pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related benzothiadiazine derivatives.
Similar Compounds: Explore other benzothiadiazine-based structures.
Properties
Molecular Formula |
C17H25N3O3S |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-methyl-N,4-bis(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C17H25N3O3S/c1-11(2)9-18-17(21)14-6-7-15-16(8-14)24(22,23)19-13(5)20(15)10-12(3)4/h6-8,11-12H,9-10H2,1-5H3,(H,18,21) |
InChI Key |
GRRWPUSUZKJDAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NCC(C)C |
Origin of Product |
United States |
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